2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate alkylating agents.
Azetidine ring formation: The pyrazole derivative is then reacted with azetidine-1-yl-methyl halides under basic conditions to form the azetidine ring.
Pyrimidine ring synthesis: The final step involves the condensation of the azetidine-pyrazole intermediate with 4,6-dimethylpyrimidine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.
Azetidine derivatives: Compounds with the azetidine ring but different functional groups.
Pyrimidine derivatives: Compounds with the pyrimidine ring but different substituents.
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16ClN5 |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H16ClN5/c1-9-3-10(2)17-13(16-9)18-5-11(6-18)7-19-8-12(14)4-15-19/h3-4,8,11H,5-7H2,1-2H3 |
InChI Key |
PKLHIKAHQGURGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)Cl)C |
Origin of Product |
United States |
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